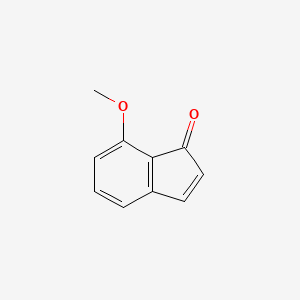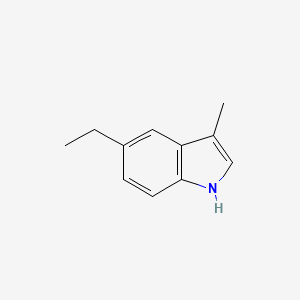
2-cyano-N,N-diethylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N,N-diethylacrylamide is an organic compound that belongs to the class of cyanoacetamides These compounds are characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N,N-diethylacrylamide typically involves the reaction of diethylamine with acrylonitrile in the presence of a base. The reaction proceeds via a Michael addition mechanism, where the nucleophilic diethylamine attacks the electrophilic carbon-carbon double bond of acrylonitrile, followed by proton transfer and subsequent formation of the cyanoacetamide product.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-cyano-N,N-diethylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives such as 2-oxo-N,N-diethylacrylamide.
Reduction: Amine derivatives such as 2-amino-N,N-diethylacrylamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-cyano-N,N-diethylacrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-cyano-N,N-diethylacrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects.
相似化合物的比较
2-cyano-N,N-diethylacrylamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-acetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-cyanoacetate compounds: Contain ester groups instead of amide groups, resulting in different chemical properties and uses.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-cyano-N,N-diethylprop-2-enamide |
InChI |
InChI=1S/C8H12N2O/c1-4-10(5-2)8(11)7(3)6-9/h3-5H2,1-2H3 |
InChI 键 |
CMPWYHONWCQTKF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C(=C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)

![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)






![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)
